![molecular formula C₁₃H₁₄Cl₂N₂O₆ B120901 Chloramphenicol 1-acetate CAS No. 23214-93-9](/img/structure/B120901.png)
Chloramphenicol 1-acetate
Overview
Description
Chloramphenicol 1-acetate is a compound with the molecular formula C13H14Cl2N2O6 . It is a derivative of Chloramphenicol, an antibiotic that inhibits protein synthesis . The compound has a molecular weight of 365.16 g/mol .
Synthesis Analysis
The synthesis of Chloramphenicol 1-acetate involves various biotransformation processes. The initial steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. has been identified .
Molecular Structure Analysis
The molecular structure of Chloramphenicol 1-acetate includes a dichloroacetyl group, a nitrophenyl group, and an acetate group . The IUPAC name of the compound is [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate .
Scientific Research Applications
Biotransformation in Environmental Microbiology
Chloramphenicol 1-acetate undergoes biotransformation through microbial interactions in the environment. The initial steps include oxidization at the C1-OH and C3-OH groups, isomerization at C2, and acetylation at C3-OH. This process is crucial for the decomposition of chloramphenicol in environments like pharmaceutical wastewater and livestock and poultry wastewater, aiding in bioremediation .
Microbial Interactions and Metabolite Exchanges
The study of Chloramphenicol 1-acetate also sheds light on the synergistic interactions and metabolite exchanges among microbes. These interactions are essential for the mineralization of chloramphenicol, which is a key step in the bioremediation process .
Novel Pathways in Drug Metabolism
Chloramphenicol 1-acetate’s isomerization at C2 represents a new biotransformation pathway. Understanding these pathways can provide insights into drug metabolism and resistance mechanisms, which is valuable for pharmaceutical research .
Thermostable Enzyme Development
Research has shown that chloramphenicol acetyltransferase can be engineered for enhanced isobutyl acetate production at elevated temperatures. This has implications for developing thermostable enzymes that can be used in industrial processes, such as the production of biofuels and bioproducts from lignocellulosic biomass .
Bioester Production in Biofuels
The mutation of chloramphenicol acetyltransferase has enabled the direct conversion of cellulose into isobutyl acetate by engineered microbes at high temperatures. This application is significant for the sustainable production of bioesters, which have broad uses as fuels, chemicals, flavors, and fragrances .
Consolidated Bioprocessing (CBP) Platform
Chloramphenicol acetyltransferase’s role in the production of designer bioesters positions it as a key component in creating a novel thermophilic microbial platform. This platform can potentially streamline the process of converting lignocellulosic biomass into valuable bioesters, optimizing the saccharification and fermentation stages .
Safety And Hazards
Chloramphenicol, the parent compound of Chloramphenicol 1-acetate, is known to have severe adverse effects, such as bone marrow toxicity . It is not widely used due to these risks . The safety and hazards of Chloramphenicol 1-acetate specifically are not well-documented and would require further investigation.
properties
IUPAC Name |
[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYAPUCXWINQDH-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945897 | |
Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol 1-acetate | |
CAS RN |
23214-93-9 | |
Record name | N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23214-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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